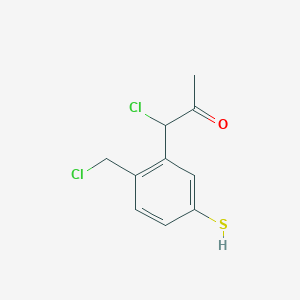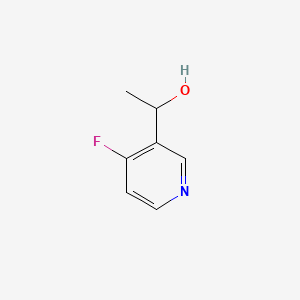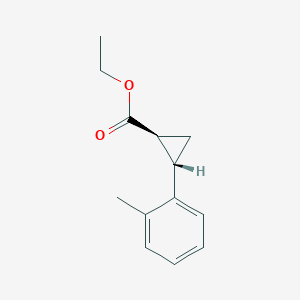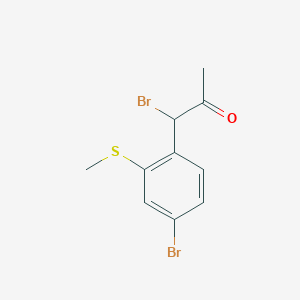![molecular formula C14H12 B14037771 Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro-](/img/structure/B14037771.png)
Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro- is a chemical compound with the molecular formula C14H12. It is typically found as a white crystalline solid and is known for its unique structure, which includes a fused ring system. This compound is primarily used as an intermediate in research and laboratory settings.
Vorbereitungsmethoden
The synthesis of Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro- is generally achieved through organic synthesis reactions. The specific synthetic routes can vary depending on the research objectives and conditions. One common method involves cyclization reactions, where the starting materials undergo a series of chemical transformations to form the desired fused ring structure . Industrial production methods for this compound are limited due to its specialized applications and relatively low demand.
Analyse Chemischer Reaktionen
Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro- can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: In this reaction, one functional group is replaced by another. Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce more saturated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: While its direct applications in biology are limited, derivatives of this compound may be used in the development of biologically active molecules.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs with unique mechanisms of action.
Wirkmechanismus
The mechanism of action for Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer reactions, which can influence its reactivity and interactions with other molecules. The formation of radical ions and the compound’s high electron affinity are key aspects of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro- can be compared to other similar compounds, such as:
Cyclopent[fg]acenaphthylene-1,2-dione: This compound has a similar fused ring structure but includes additional carbonyl groups, which can significantly alter its reactivity and applications.
Pyracylene: Another related compound, pyracylene, shares a similar core structure but differs in its substitution pattern and electronic properties.
The uniqueness of Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro- lies in its specific ring fusion and the resulting electronic characteristics, which make it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C14H12 |
|---|---|
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
tetracyclo[5.5.2.04,13.010,14]tetradeca-1,3,7,9,13-pentaene |
InChI |
InChI=1S/C14H12/c1-2-10-7-8-12-4-3-11-6-5-9(1)13(10)14(11)12/h1-4H,5-8H2 |
InChI-Schlüssel |
NYWUSMFYWPUCKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=C3C2=C4C1=CC=C4CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hydroxy-3-methyloxolan-2-yl]purin-6-yl]benzamide](/img/structure/B14037697.png)
![(3R,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14037705.png)
![(3R)-3-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-propan-2-yl-2,3-dihydropyran-4-one](/img/structure/B14037707.png)

![(Hexahydrofuro[2,3-b]furan-3-yl)methanamine](/img/structure/B14037717.png)

![Methyl 1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B14037727.png)
![Tert-butyl 2-hydroxy-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B14037731.png)

![(1s,4s)-2-(3-Trifluoromethyl benzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14037736.png)



